3-Cyclopropyl-1,4-thiazepane
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Overview
Description
3-Cyclopropyl-1,4-thiazepane is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with a thioether under specific conditions to form the thiazepane ring . The reaction conditions often include the use of a base and a solvent such as dichloromethane, with the reaction being carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields . This method can be optimized to produce the compound in larger quantities while maintaining high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazepanes .
Scientific Research Applications
3-Cyclopropyl-1,4-thiazepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1,4-thiazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group imparts conformational rigidity, which can enhance binding affinity and selectivity . The sulfur and nitrogen atoms in the ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
1,4-Thiazepane: Lacks the cyclopropyl group, which affects its chemical properties and biological activity.
1,4-Oxazepane: Contains an oxygen atom instead of sulfur, leading to different reactivity and applications.
1,4-Diazepane: Contains two nitrogen atoms, resulting in distinct chemical behavior and uses.
Uniqueness: 3-Cyclopropyl-1,4-thiazepane is unique due to the presence of the cyclopropyl group, which imparts conformational rigidity and enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H15NS |
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Molecular Weight |
157.28 g/mol |
IUPAC Name |
3-cyclopropyl-1,4-thiazepane |
InChI |
InChI=1S/C8H15NS/c1-4-9-8(6-10-5-1)7-2-3-7/h7-9H,1-6H2 |
InChI Key |
LTIAGWBNCLTGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CSC1)C2CC2 |
Origin of Product |
United States |
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